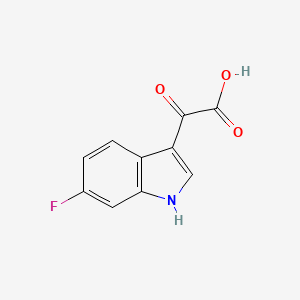

2-(6-Fluoro-3-indolyl)-2-oxoacetic Acid

Description

BenchChem offers high-quality 2-(6-Fluoro-3-indolyl)-2-oxoacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Fluoro-3-indolyl)-2-oxoacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-6-7(9(13)10(14)15)4-12-8(6)3-5/h1-4,12H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWYSQHMQOHDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(6-Fluoro-3-indolyl)-2-oxoacetic Acid

The following technical guide details the chemical structure, synthesis, and applications of 2-(6-Fluoro-3-indolyl)-2-oxoacetic acid (also known as 6-Fluoroindole-3-glyoxylic acid), a critical intermediate in the synthesis of fluorinated tryptamines and pharmaceutical scaffolds.

Core Architecture, Synthesis, and Medicinal Applications

Executive Summary

2-(6-Fluoro-3-indolyl)-2-oxoacetic acid is a pivotal dielectrophilic building block used primarily to access the 6-fluorotryptamine scaffold—a privileged structure in serotonin receptor (5-HT) modulation and kinase inhibition. Unlike its non-fluorinated counterpart, the C6-fluorine substituent introduces specific metabolic stability and alters the pKa of the indole NH, influencing binding affinity in hydrophobic pockets. This guide outlines the optimized synthesis via Friedel-Crafts acylation, critical process parameters for avoiding bis-acylation, and downstream transformations.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule consists of a 6-fluoroindole core functionalized at the C3 position with an

Structural Specifications

| Property | Detail |

| IUPAC Name | 2-(6-Fluoro-1H-indol-3-yl)-2-oxoacetic acid |

| Common Synonyms | 6-Fluoroindole-3-glyoxylic acid; 6-Fluoro-3-indoleglyoxylic acid |

| Molecular Formula | C |

| Molecular Weight | 207.16 g/mol |

| Core Scaffold | Indole (Benzopyrrole) |

| Substituents | Fluorine (C6), Glyoxylyl (C3) |

| Predicted pKa | ~1.2 (Carboxylic acid), ~16 (Indole NH) |

| Solubility | Soluble in DMSO, DMF, MeOH; Poor in Water, CH |

Electronic Considerations

The C6-Fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the HOMO energy of the indole ring. However, the resonance donation (+M) from the indole nitrogen lone pair is sufficient to maintain nucleophilicity at C3.

-

Implication for Synthesis: Reaction times with electrophiles (e.g., oxalyl chloride) may be slightly longer than with unsubstituted indole, but regioselectivity for C3 remains high (

).

Synthetic Pathway & Mechanism[7]

The industry-standard route to this compound is the oxalyl chloride-mediated Friedel-Crafts acylation of 6-fluoroindole. This method is preferred over Vilsmeier-Haack or Grignard approaches due to its operational simplicity, high regioselectivity, and the avoidance of transition metal catalysts.

Reaction Workflow (DOT Diagram)

Figure 1: Step-wise synthesis workflow from 6-fluoroindole to the target glyoxylic acid derivative.

Mechanistic Insight[8][9]

-

Electrophilic Attack: The oxalyl chloride is activated by the Lewis basicity of the indole. The

-electrons from the C2-C3 bond attack one of the carbonyl carbons of oxalyl chloride. -

Aromatization: The intermediate cation (sigma complex) at C3 is stabilized by resonance. Rapid loss of a proton restores aromaticity, yielding the 6-fluoroindole-3-glyoxylyl chloride .

-

Hydrolysis: The acid chloride is highly reactive. Upon addition of water, it hydrolyzes immediately to the

-keto acid.

Critical Control Point: The reaction must be kept anhydrous until the quench. Moisture leads to premature hydrolysis and potential dimerization.

Experimental Protocol

Objective: Synthesis of 2-(6-Fluoro-3-indolyl)-2-oxoacetic acid on a 10 mmol scale.

Materials

-

6-Fluoroindole: 1.35 g (10 mmol)

-

Oxalyl Chloride: 1.05 mL (12 mmol, 1.2 equiv)

-

Diethyl Ether (Anhydrous): 50 mL

-

Water/Ice: 100 mL

Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon or Nitrogen.[1]

-

Dissolution: Charge the flask with 6-Fluoroindole (1.35 g) and anhydrous Diethyl Ether (40 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve Oxalyl Chloride (1.05 mL) in Diethyl Ether (10 mL) in the addition funnel. Add this solution dropwise to the indole solution over 15–20 minutes.

-

Observation: A yellow/orange precipitate (the glyoxylyl chloride intermediate) will form.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 1–2 hours.

-

Quench/Hydrolysis: Cool the mixture back to 0°C. Cautiously add ice-cold water (20 mL) or saturated NaHCO

solution.-

Note: Vigorous evolution of HCl gas and CO

(if bicarbonate is used) will occur.

-

-

Isolation:

-

If Solid: The product often precipitates as a solid at the interface. Filter, wash with cold water and cold ether.

-

If Soluble: Separate phases. Extract the aqueous layer with Ethyl Acetate (3x). Acidify the aqueous layer (if basic quench used) to pH 1–2 with 1M HCl to precipitate the free acid.

-

-

Purification: Recrystallization from Methanol/Water or Acetonitrile.

Expected Yield

-

Typical Yield: 85–95%

-

Appearance: Yellow to light brown crystalline solid.

Applications in Drug Discovery[11]

This compound is rarely the final API; it is a versatile "divergent node" intermediate.

Reductive Amination & Tryptamine Synthesis

The most common application is the reduction of the

-

Reagents: Lithium Aluminum Hydride (LiAlH

) in THF. -

Pathway: Keto-acid

Tryptophol (side product) OR Amide formation

Downstream Pathways (DOT Diagram)

Figure 2: Divergent synthetic applications of the target molecule.

Analytical Validation

To validate the integrity of the synthesized compound, compare against these standard spectral signatures.

NMR Spectroscopy ( -DMSO)

-

H NMR:

- 13.8 (br s, 1H, COOH)

- 12.2 (br s, 1H, Indole NH)

- 8.4 (s, 1H, C2-H) – Diagnostic shift due to adjacent carbonyl.

- 8.1 (dd, 1H, C4-H) – Deshielded by carbonyl.

- 7.3 (dd, 1H, C7-H)

- 7.0 (td, 1H, C5-H)

Mass Spectrometry

-

ESI-MS (Negative Mode): m/z 206 [M-H]

-

Fragmentation: Loss of CO

(44 Da) and CO (28 Da) is common in MS/MS.

Safety & Handling

-

Oxalyl Chloride: Highly toxic, releases HCl and CO.[2][3] Must be handled in a fume hood.

-

Fluorinated Indoles: Generally non-toxic but should be treated as potential irritants.

-

Storage: Store the acid in a cool, dry place (2–8°C). Protect from light to prevent photo-oxidation of the indole ring.

References

-

Sigma-Aldrich. 2-(6-Fluoro-1H-indol-3-yl)acetic acid Product Page (Analogous Structure). Retrieved from .

-

Takeuchi, Y., et al. (2000). "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters, 2(5), 639-642. Link

-

National Institutes of Health (NIH). PubChem Compound Summary for Indole-3-glyoxylic acid derivatives. Retrieved from .

- Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(24), 6208–6210.

-

BenchChem. Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides. Retrieved from .

Sources

An In-depth Technical Guide to the Properties and Stability of 6-Fluoroindole-3-glyoxylic Acid

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties and stability of novel chemical entities is paramount. This guide provides an in-depth technical overview of 6-Fluoroindole-3-glyoxylic acid, a fluorinated indole derivative with potential applications in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from studies on its core components—the 6-fluoroindole moiety and the glyoxylic acid functional group—to provide a robust predictive analysis of its characteristics. The strategic incorporation of a fluorine atom on the indole ring can significantly influence metabolic stability, binding affinity, and other pharmacokinetic properties, making a thorough understanding of this compound essential for its effective application.[1][2]

Core Chemical and Physical Properties

6-Fluoroindole-3-glyoxylic acid is a heterocyclic compound featuring a 6-fluoro-substituted indole ring linked to a glyoxylic acid group at the 3-position. The presence of the electron-withdrawing fluorine atom and the α-keto acid functionality dictates its chemical behavior.

Structural and Electronic Properties

The indole nucleus is an aromatic heterocyclic system with a planar structure. The fluorine atom at the 6-position influences the electron density of the benzene portion of the indole ring through its inductive and resonance effects.[2][3] This can impact the molecule's reactivity in electrophilic substitution reactions and modulate its interactions with biological targets.[1][2]

Predicted Physicochemical Properties

A summary of the predicted and known properties of 6-Fluoroindole-3-glyoxylic acid and its parent compounds is presented below.

| Property | 6-Fluoroindole | Indole-3-glyoxylic acid | 6-Fluoroindole-3-glyoxylic acid (Predicted) |

| Molecular Formula | C₈H₆FN | C₁₀H₇NO₃ | C₁₀H₆FNO₃ |

| Molecular Weight | 135.14 g/mol | 189.17 g/mol | 207.15 g/mol |

| Appearance | White to off-white crystalline powder | Yellow solid[4] | Off-white to yellow solid |

| Melting Point | 72-76 °C | 217 °C (decomposes)[5] | Expected to be high, likely with decomposition |

| Solubility | Soluble in methanol | Sparingly soluble in water[6] | Predicted to have low aqueous solubility, soluble in organic solvents like DMSO and DMF |

| pKa | N/A | ~3-4 (for the carboxylic acid) | Expected to be in a similar range to indole-3-glyoxylic acid |

Stability Profile

The stability of 6-Fluoroindole-3-glyoxylic acid is influenced by both the indole core and the glyoxylic acid side chain. Indole derivatives can be susceptible to degradation under various conditions, and α-keto acids also present unique stability challenges.[7]

Thermal Stability

Glyoxylic acid itself is known to undergo thermal decomposition.[8] At temperatures above 100°C, it can disproportionate, and at higher temperatures (200–537°C), it primarily decomposes to carbon dioxide and formaldehyde.[8] Indole-3-glyoxylic acid is reported to decompose at its melting point of 217°C.[5] Therefore, 6-Fluoroindole-3-glyoxylic acid is expected to be thermally labile, and exposure to high temperatures should be avoided.

Photostability

Indole and its derivatives are known to be sensitive to light.[7] Furthermore, glyoxylic acid can undergo photochemical decarboxylation when exposed to UV light.[9] This suggests that 6-Fluoroindole-3-glyoxylic acid is likely to be light-sensitive and should be protected from light during storage and handling to prevent degradation.

pH Stability

The indole ring is generally stable under neutral and basic conditions but can be sensitive to strong acids, which can lead to polymerization.[7] The glyoxylic acid moiety will exist as the carboxylate anion at neutral and basic pH. In aqueous solutions, glyoxylic acid exists in equilibrium with its hydrate form, a geminal diol.[10] This equilibrium will also be present for 6-Fluoroindole-3-glyoxylic acid and may influence its reactivity and stability in solution.

Oxidative Stability

The indole nucleus is susceptible to oxidation.[11][12] The electron-rich pyrrole ring can be oxidized by various oxidizing agents. The fluorine substituent at the 6-position can enhance metabolic stability by blocking a potential site of oxidation by cytochrome P450 enzymes.[1] However, the compound should still be handled under an inert atmosphere to minimize oxidative degradation, especially for long-term storage.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stable formulations and analytical methods.

Caption: Potential degradation pathways for 6-Fluoroindole-3-glyoxylic acid.

-

Decarboxylation: Promoted by heat and light, this is a likely degradation pathway for the glyoxylic acid moiety, leading to the formation of 6-Fluoroindole-3-carbaldehyde.[9]

-

Oxidation: The indole ring is susceptible to oxidation, which can lead to a variety of degradation products.

-

Acid-Catalyzed Polymerization: In the presence of strong acids, the indole nucleus can undergo polymerization.[7]

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of 6-Fluoroindole-3-glyoxylic acid.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: If handling as a powder, a dust mask or respirator is recommended.

-

Skin and Body Protection: A lab coat should be worn.

Storage Conditions

-

Temperature: For long-term storage, it is recommended to store the solid compound at -20°C.[7] For short-term storage, 2-8°C is acceptable.[4][13]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Light: Protect from light by storing in an amber vial or a light-blocking container.[7]

-

Moisture: Keep in a tightly sealed container to prevent moisture absorption, as glyoxylic acid is hygroscopic.

Solution Preparation and Stability

-

Solvents: For biological assays, dimethyl sulfoxide (DMSO) is a common solvent. For analytical purposes, a mixture of acetonitrile and water is often used.

-

Solution Storage: Solutions are generally less stable than the solid compound.[7] It is recommended to prepare solutions fresh. If storage is necessary, store aliquots at -20°C or -80°C and protect them from light.[14] Minimize freeze-thaw cycles.

Analytical and Quality Control Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of 6-Fluoroindole-3-glyoxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and stability of indole derivatives.

Experimental Protocol: Stability-Indicating HPLC Method Development

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from potential degradation products.[15]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (typically around 280 nm) is appropriate.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed under acidic, basic, oxidative, thermal, and photolytic conditions.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Indole-3-glyoxylic acid | 1477-49-2 [chemicalbook.com]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. acs.figshare.com [acs.figshare.com]

- 15. Separation of Glyoxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Profile: 6-Fluoroindole-3-yl-glyoxylic Acid

The following technical guide details the identification, synthesis, and application of 6-Fluoroindole-3-yl-glyoxylic acid , a critical intermediate in the development of fluorinated tryptamine derivatives and serotonin receptor ligands.

Executive Summary & Identification Strategy

6-Fluoroindole-3-yl-glyoxylic acid (Systematic Name: 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetic acid) is a specialized chemical intermediate primarily used in the synthesis of pharmaceutical candidates targeting the central nervous system (CNS). Unlike common reagents, this specific acid form is often generated in situ or isolated as a transient intermediate during the production of 6-fluorotryptamines or indole-3-glyoxylamides.

Researchers often encounter difficulty locating a direct commercial CAS number for the free acid because it is frequently converted immediately into more stable esters or amides.

Chemical Identity Data

| Property | Detail |

| Systematic Name | 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetic acid |

| Common Name | 6-Fluoroindole-3-glyoxylic acid |

| Parent Scaffold CAS | 399-51-9 (6-Fluoroindole) |

| Molecular Formula | C₁₀H₆FNO₃ |

| Molecular Weight | 207.16 g/mol |

| Key Moiety | Indole-3-glyoxyl (α-keto acid functional group) |

| Primary Application | Precursor for 6-fluorotryptamine (5-HT analogs) |

Synthesis & Experimental Methodology

Since the free acid is rarely stocked as a shelf reagent, the standard protocol involves a Friedel-Crafts acylation of 6-fluoroindole with oxalyl chloride. This method is preferred for its high regioselectivity at the C3 position of the indole ring.

Reaction Mechanism

The electron-rich indole ring acts as a nucleophile. The nitrogen lone pair donates electron density, activating the C3 position for attack on the highly electrophilic oxalyl chloride. This forms the 6-fluoroindole-3-glyoxylyl chloride intermediate, which is then hydrolyzed to the acid or quenched with alcohol to form an ester.

Protocol: Preparation of 6-Fluoroindole-3-glyoxylic Acid (and Derivatives)

Reagents:

-

6-Fluoroindole (CAS 399-51-9)

-

Oxalyl Chloride (CAS 79-37-8)

-

Anhydrous Diethyl Ether or THF

-

Water (for hydrolysis) or Ethanol (for esterification)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with argon or nitrogen to ensure anhydrous conditions.

-

Solvation: Dissolve 1.0 equivalent of 6-fluoroindole in anhydrous diethyl ether (0.1 M concentration). Cool the solution to 0°C in an ice bath.

-

Acylation: Dropwise add 1.2 equivalents of oxalyl chloride.

-

Observation: A bright yellow or orange precipitate (the glyoxylyl chloride salt) typically forms immediately.

-

Causality: The color change indicates the formation of the conjugated acyl chloride species.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Conversion (Choose Path A or B):

-

Path A (Free Acid): Add crushed ice/water to the reaction mixture. The glyoxylyl chloride hydrolyzes to the glyoxylic acid. Filter the solid, wash with water and cold ether.

-

Path B (Ethyl Ester - Preferred for Storage): Quench the reaction with excess anhydrous ethanol. Stir for 1 hour. The precipitate will dissolve and reprecipitate as the ethyl ester.

-

-

Purification: Recrystallize from ethanol/water or acetonitrile.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points in the synthesis pathway, highlighting the divergence between acid and ester isolation.

Caption: Divergent synthesis pathway for 6-fluoroindole-3-glyoxylic acid and its ester derivative via oxalyl chloride acylation.

Applications in Drug Discovery

The 6-fluoroindole-3-glyoxylic acid scaffold is a pharmacophore precursor with high value in medicinal chemistry, particularly for:

-

Serotonin (5-HT) Receptor Modulators: The glyoxylic acid is readily converted to 6-fluorotryptamine via amide formation (reaction with ammonia) followed by reduction (LiAlH₄). Fluorination at the C6 position of the indole ring metabolically stabilizes the compound and alters its binding affinity to 5-HT₂A and 5-HT₂C receptors.

-

Antiviral Agents: Indole-3-glyoxylamides (derived from this acid) have demonstrated potency as HIV-1 attachment inhibitors by interfering with the viral gp120 protein.

-

Kinase Inhibitors: The dicarbonyl motif serves as a rigid linker in designing bis-indole alkaloids that inhibit cyclin-dependent kinases (CDKs), relevant in oncology research.

References

-

Synthesis of 6-Fluoroindole Derivatives: Source: Preparation of 6-fluoro-3-indoleglyoxylic acid ethyl ester. US Patent 2002/0077318 A1. (2002).[1] URL:

-

Mechanistic Foundation (Indole Acylation): Source: Thompson, M. J., et al. (2011).[2] Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents.[2] European Journal of Medicinal Chemistry, 46(9), 4125-4132.[2] URL:[Link]

-

Parent Compound Identification: Source: PubChem Compound Summary for CID 67443 (6-Fluoroindole). URL:[Link]

Sources

Structural Dichotomy and Biochemical Synergy: A Technical Guide to 6-Fluoroindole-3-Acetic Acid and Glyoxylic Acid

Executive Summary

In the landscape of biochemical research, comparing 6-fluoroindole-3-acetic acid (6-F-IAA) and glyoxylic acid requires bridging two vastly different chemical paradigms. 6-F-IAA is a complex, halogenated synthetic analog of the plant hormone auxin, heavily utilized in receptor-mediated signaling studies and targeted protein degradation research. Conversely, glyoxylic acid is a fundamental, highly reactive C2 carboxylic acid that serves as a central metabolic hub in the glyoxylate cycle.

While they operate in entirely different biological domains—6-F-IAA as a highly specific receptor ligand and glyoxylic acid as a ubiquitous metabolic intermediate—they share a fascinating analytical intersection: glyoxylic acid is the primary chemical reagent used to detect the very indole ring structure that defines 6-F-IAA. This whitepaper deconstructs their individual mechanisms, quantitative properties, and experimental workflows, providing a comprehensive guide for researchers and drug development professionals.

Chemical Profiling & Quantitative Comparison

The structural divergence between these two molecules dictates their functional roles. 6-F-IAA features an electron-rich aromatic indole system modified by a highly electronegative fluorine atom, which alters its metabolic stability and receptor binding kinetics. Glyoxylic acid, containing both an aldehyde and a carboxylic acid group in extreme proximity, is highly electrophilic and reactive.

Table 1: Quantitative Data and Structural Comparison

| Property | 6-Fluoroindole-3-acetic acid (6-F-IAA) | Glyoxylic Acid |

| Chemical Formula | C₁₀H₈FNO₂ | C₂H₂O₃ |

| Molecular Weight | 193.17 g/mol | 74.035 g/mol |

| Core Structure | Halogenated indole ring with an acetic acid side chain | Aldehyde and carboxylic acid (simplest aldehydic acid) |

| Primary Biological Role | Synthetic phytohormone (auxin analog), TIR1 receptor ligand | Endogenous metabolic intermediate (Glyoxylate cycle) |

| Receptor/Enzyme Target | Binds the SCF^TIR1/AFB E3 ubiquitin ligase complex | Substrate for Malate Synthase; Product of Isocitrate Lyase |

| Physical State (Standard) | Solid (Colorless to pale brown) | Colorless solid / highly soluble in water |

| Key Research Application | Plant developmental biology, targeted protein degradation | Biochemical assays (Hopkins-Cole), organic synthesis |

6-Fluoroindole-3-Acetic Acid (6-F-IAA): Mechanisms and Applications

The TIR1/AFB Signaling Cascade

6-F-IAA is a synthetic analog of endogenous indole-3-acetic acid (IAA). In plant biology, auxins regulate gene expression by promoting the degradation of Aux/IAA transcriptional repressors. 6-F-IAA acts as a "molecular glue" ligand, binding to the hydrophobic pocket of the F-box protein TIR1 (Transport Inhibitor Response 1).

The addition of the fluorine atom at the C6 position serves a dual purpose: it alters the electron density of the indole ring, potentially enhancing binding affinity, and it sterically shields the molecule from rapid degradation by plant peroxidases, allowing for sustained experimental observation 1. Furthermore, halogenated indoles like 6-F-IAA are being investigated as potential pro-drugs in targeted cancer therapy, where tumor-localized peroxidases oxidize them into cytotoxic intermediates 2.

Fig 1: 6-F-IAA mediated degradation of Aux/IAA repressors via the SCF^TIR1 signaling pathway.

Experimental Protocol: Assaying 6-F-IAA Bioactivity via Xylem Differentiation

To validate the bioactivity of 6-F-IAA, researchers often utilize the Arabidopsis thalianaacl5-1 mutant.

-

Causality & Design: The acl5-1 mutant lacks thermospermine, rendering it hypersensitive to auxin-induced xylem differentiation. This genetic background acts as a biological amplifier, allowing researchers to visually quantify the specific potency of 6-F-IAA against endogenous IAA without background noise.

Step-by-Step Workflow (Self-Validating System):

-

Media Preparation: Prepare liquid Murashige and Skoog (MS) medium. Divide into three cohorts:

-

Cohort A (Negative Control): Supplement with 0.1% DMSO (Vehicle).

-

Cohort B (Positive Control): Supplement with 10 μM natural IAA.

-

Cohort C (Test): Supplement with 10 μM 6-F-IAA.

-

-

Cultivation: Germinate and grow acl5-1 mutant seedlings in the respective liquid media for exactly 7 days under continuous light at 22°C.

-

Tissue Clearing: Harvest the cotyledons. To visualize internal vascular structures, clear the tissues by immersing them in a chloral hydrate:glycerol:water (8:1:2, w/v/v) solution for 24 hours. Causality: Chloral hydrate removes chlorophyll and renders the mesophyll transparent, isolating the lignified xylem vessels for optical microscopy.

-

Quantification: Mount the cleared specimens on glass slides and observe under a Differential Interference Contrast (DIC) microscope.

-

Validation Check: The assay is valid if Cohort A shows baseline xylem formation, Cohort B shows moderate induction, and Cohort C shows hyper-proliferation of extra xylem vessels (confirming the prolonged half-life and TIR1 affinity of 6-F-IAA).

Glyoxylic Acid: The Metabolic Hub

Glyoxylic acid operates at the foundation of cellular metabolism. In plants, bacteria, and fungi, it is the defining intermediate of the Glyoxylate Cycle , an anabolic pathway that bypasses the decarboxylation steps of the TCA cycle. This allows organisms to synthesize carbohydrates directly from fatty acids (via Acetyl-CoA) when complex sugars are unavailable 3.

Fig 2: The role of Glyoxylic Acid as a central intermediate in the metabolic Glyoxylate Cycle.

The Chemical Bridge: Glyoxylic Acid as an Indole Probe

While 6-F-IAA and glyoxylic acid exist in different biological spheres, they are intimately connected in analytical chemistry. Because glyoxylic acid possesses a highly electrophilic aldehyde group, it is used as the primary reagent in the Hopkins-Cole Reaction to detect the presence of indole rings (such as those found in tryptophan and 6-F-IAA itself) 4.

Fig 3: Chemical condensation of Glyoxylic Acid with an Indole ring in the Hopkins-Cole reaction.

Experimental Protocol: The Hopkins-Cole Assay Workflow

This protocol utilizes glyoxylic acid to validate the presence of an indole-containing compound.

-

Causality & Design: The reaction requires an extremely low pH and a dehydrating environment to force the electrophilic substitution between the aldehyde of glyoxylic acid and the electron-rich C2/C3 positions of the indole ring. Concentrated sulfuric acid is used to achieve this, but it must be layered carefully to create a reaction interface, preventing the thermal decomposition of glyoxylic acid into formaldehyde and CO₂.

Step-by-Step Workflow (Self-Validating System):

-

Reagent Preparation: Prepare the Hopkins-Cole reagent by exposing glacial acetic acid to sunlight for several days (which naturally generates glyoxylic acid), or by directly dissolving pure glyoxylic acid in water.

-

Sample Setup: Prepare three test tubes:

-

Tube 1 (Negative Control): 2 mL of 0.1% Gelatin solution (a protein naturally deficient in indole/tryptophan).

-

Tube 2 (Positive Control): 2 mL of 0.1% Tryptophan or 6-F-IAA solution.

-

Tube 3 (Unknown): 2 mL of the experimental sample.

-

-

Reagent Addition: Add 2 mL of the Hopkins-Cole reagent to each tube and mix thoroughly by vortexing.

-

Acid Layering (Critical Step): Incline the test tube at a 45-degree angle. Using a glass pipette, slowly let 5 mL of concentrated H₂SO₄ run down the inner wall of the tube. Causality: The high density of H₂SO₄ allows it to settle at the bottom without mixing, creating a sharp phase boundary.

-

Observation: Keep the tube perfectly still. Observe the interface between the aqueous layer and the acid layer.

-

Validation Check: The assay is valid if Tube 1 remains colorless/yellowish at the interface, and Tube 2 develops a sharp, brilliant violet ring. The presence of a violet ring in Tube 3 confirms the presence of an indole moiety.

Conclusion

6-Fluoroindole-3-acetic acid and glyoxylic acid represent two distinct pillars of biochemical science. 6-F-IAA exemplifies the precision of synthetic organic chemistry in manipulating complex receptor-ligand interactions (TIR1/AFB) for plant biology and oncology. Glyoxylic acid represents the raw, reactive power of fundamental metabolism, driving the glyoxylate cycle while doubling as a critical analytical tool. Understanding both their divergent biological roles and their convergent chemical reactivity provides researchers with a holistic view of modern biochemical methodology.

References

- A Chemical Biology Approach Reveals an Opposite Action between Thermospermine and Auxin in Xylem Development in Arabidopsis thaliana - Oxford Academic.

- Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC.

- Glyoxylic acid - Wikipedia.

- Hopkins–Cole reaction - Wikipedia.

Sources

Technical Monograph: 2-(6-Fluoro-1H-indol-3-yl)-2-oxoacetic Acid

Executive Summary

2-(6-Fluoro-1H-indol-3-yl)-2-oxoacetic acid (also known as 6-fluoroindole-3-glyoxylic acid) is a critical intermediate in the synthesis of tryptamine-based therapeutics. Functioning as a stable precursor in the Speeter-Anthony protocol, it allows for the rapid generation of 6-substituted tryptamines and

This guide provides a definitive breakdown of its molecular weight, physicochemical profile, and a self-validating synthetic protocol for laboratory application.

Part 1: Physicochemical Profile

The precise molecular weight is fundamental for stoichiometry in multi-step synthesis. Researchers must distinguish between the Average Mass (for weighing reagents) and the Monoisotopic Mass (for Mass Spectrometry identification).

Table 1: Critical Constants

| Property | Value | Context |

| Molecular Formula | C₁₀H₆FNO₃ | Core Stoichiometry |

| Average Molecular Weight | 207.16 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 207.0332 g/mol | Used for High-Res MS (HRMS) |

| Physical State | Solid (Yellow/Orange) | Typical of indole-3-glyoxylates |

| Solubility | DMSO, DMF, MeOH | Poor solubility in water/DCM |

| pKa (Predicted) | ~1.2 (Carboxylic Acid) | Highly acidic due to |

Structural Insight

The molecule features a glyoxylic acid moiety attached to the C3 position of the indole. The fluorine atom at C6 is a bioisostere for hydrogen; it increases lipophilicity and metabolic stability by blocking the C6 position from cytochrome P450-mediated hydroxylation, a common metabolic route for tryptamines.

Part 2: Synthetic Methodology (The Speeter-Anthony Protocol)[1][2]

The most robust method for synthesizing this compound is the acylation of 6-fluoroindole with oxalyl chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism (Friedel-Crafts acylation) without the need for a Lewis acid catalyst, due to the electron-rich nature of the indole ring.

Reaction Logic Diagram

The following diagram outlines the reaction pathway, highlighting the critical intermediate hydrolysis step.

Figure 1: The modified Speeter-Anthony pathway for isolating the glyoxylic acid derivative.

Detailed Experimental Protocol

Safety Note: Oxalyl chloride is toxic and releases HCl gas. Perform all operations in a functioning fume hood.

1. Reagents & Setup

-

Substrate: 6-Fluoroindole (1.0 eq)

-

Reagent: Oxalyl Chloride (1.2 eq)

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous conditions required).

2. Procedure

-

Dissolution: Dissolve 6-fluoroindole in anhydrous Et₂O (approx. 10 mL per gram of indole) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Acylation: Add oxalyl chloride dropwise via a syringe or addition funnel.

-

Observation: The reaction is exothermic. A color change to bright yellow/orange will occur immediately, followed by the precipitation of the glyoxalyl chloride intermediate .

-

-

Maturation: Allow the reaction to warm to room temperature and stir for 1–2 hours. The precipitation should be heavy.[1]

-

Hydrolysis (Critical Step):

-

Do not filter the intermediate if the acid is the desired product.

-

Add crushed ice or cold water directly to the reaction mixture. This hydrolyzes the acid chloride to the carboxylic acid.[2]

-

Mechanistic Note: The acid chloride is highly reactive; water acts as the nucleophile, displacing the chloride ion.

-

-

Isolation:

-

Stir vigorously for 30 minutes.

-

If the product remains solid (likely), filter the precipitate.

-

If the product dissolves in the biphasic mixture, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Methanol/Water or Acetonitrile if necessary.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][2][5][6]

-

¹H NMR (DMSO-d₆):

-

Indole NH: Broad singlet >12 ppm (deshielded).

-

C2-H: Singlet/Doublet around 8.0–8.5 ppm (deshielded by the adjacent carbonyl).

-

Aromatic Region: Distinct splitting patterns due to ¹⁹F-coupling . The fluorine at C6 will split the C5-H and C7-H protons.

-

-

¹³C NMR:

-

Ketone Carbon: ~180 ppm.

-

Acid Carbon: ~165 ppm.

-

C-F Coupling: Carbon atoms adjacent to the fluorine will appear as doublets due to J-coupling.

-

Infrared Spectroscopy (IR)[5]

-

Carbonyls: Two distinct bands in the 1600–1750 cm⁻¹ region (Ketone C=O and Acid C=O).

-

OH Stretch: Broad band 2500–3300 cm⁻¹ (Carboxylic acid O-H).

Part 4: Pharmaceutical Applications[7][8][9][10][11]

The 2-(6-Fluoro-1H-indol-3-yl)-2-oxoacetic acid scaffold is rarely the final drug; it is a versatile pharmacophore precursor .

Workflow: From Scaffold to Lead Compound

This acid is primarily used to access two classes of bioactive molecules:

-

Tryptamines (via Reduction):

-

Reduction of the oxo-acid (or its amide) with Lithium Aluminum Hydride (LiAlH₄) yields 6-fluorotryptamine derivatives.

-

Target: Serotonin (5-HT) receptor agonists/antagonists.

-

-

Indole-3-glyoxylamides (via Amidation):

-

Reaction with amines yields glyoxylamides.

-

Target: These derivatives have shown potency as tubulin polymerization inhibitors and antitumor agents .[3]

-

Figure 2: Divergent synthesis pathways utilizing the glyoxylic acid scaffold.

References

-

Speeter, M. E., & Anthony, W. C. (1954).[1][4] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[4] Journal of the American Chemical Society, 76(23), 6208–6210. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1477-49-2 (Indole-3-glyoxylic acid - Parent Structure Reference). [Link]

-

Blair, J. B., et al. (1999). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 42, 1106-1111. (Demonstrates the utility of the 6-fluoro substitution). [Link]

Sources

Electronic Properties and Synthetic Utility of 6-Fluoroindole

The following technical guide details the electronic, physicochemical, and synthetic properties of 6-fluoroindole, designed for researchers in medicinal chemistry and drug discovery.

Content Type: Technical Guide / Whitepaper Subject: 6-Fluoroindole (CAS: 399-51-9) Audience: Medicinal Chemists, Synthetic Organic Chemists, Pharmacologists[1][2]

Executive Summary: The "Fluorine Effect" at C6

The strategic introduction of a fluorine atom at the C6 position of the indole ring represents a high-value modification in modern drug design.[3] Unlike substitution at C5 (which mimics the hydroxyl group of serotonin), C6-fluorination primarily modulates the electronic density of the pyrrole ring and blocks a critical metabolic soft spot without imposing significant steric bulk (Van der Waals radius: F ≈ 1.47 Å vs. H ≈ 1.20 Å).[2]

This guide analyzes the electronic push-pull mechanisms unique to the 6-position, the physicochemical consequences for ligand-target binding, and provides a validated synthetic protocol for accessing this scaffold.[1]

Electronic Landscape

The electronic behavior of 6-fluoroindole is governed by the competition between the high electronegativity of fluorine (Inductive effect,

Molecular Orbital Interactions

At the C6 position, the fluorine atom is meta to the indole nitrogen (N1) but in direct conjugation with the C3 position via the benzene ring.[2]

-

Inductive Effect (

): Dominates the -

Resonance Effect (

): Donates electron density into the

Hammett & Electrostatic Parameters

The Hammett constants for fluorine (

| Parameter | Indole | 6-Fluoroindole | Impact |

| Dipole Moment ( | 2.11 D | ~1.8 - 2.3 D | Vector altered; affects orientation in binding pockets.[1] |

| HOMO Energy | -7.9 eV | Lower (more stable) | Reduced oxidative susceptibility.[1][2] |

| N-H Acidity (pKa) | 16.2 (H | ~15.6 (Est.)[1][2] | Increased acidity strengthens H-bond donor capability.[2] |

Visualization: Electronic Distribution Logic

The following diagram illustrates the competing electronic vectors and their impact on reactivity.

Caption: Electronic vector map showing how C6-fluorination simultaneously modulates acidity, reactivity, and metabolic stability.[1][2]

Physicochemical Consequences[3][4][5][6][7][8]

NMR Spectral Signatures

Fluorine introduces significant splitting patterns (

Table 1: Predicted NMR Shifts (CDCl

| Nucleus | Position | Multiplicity | Coupling Constant ( | |

| C6 (Ipso) | ~158-162 | Doublet | ||

| C5 (Ortho) | ~108-110 | Doublet | ||

| C7 (Ortho) | ~97-100 | Doublet | ||

| H5 | ~6.90 | td / dd | Shielded (Upfield shift) | |

| H7 | ~7.05 | dd | Shielded (Upfield shift) | |

| F6 | ~-120 | Multiplet | Diagnostic signal |

Lipophilicity and Solubility

-

LogP: Fluorination typically increases lipophilicity (

LogP -

Permeability: The increased lipophilicity often enhances passive membrane permeability (CNS penetration), making 6-fluoroindole a preferred scaffold for neurological targets (e.g., 5-HT receptors).[1][2]

Synthetic Pathways: Validated Protocols

While the Bartoli indole synthesis is effective for 7-substituted indoles, the Leimgruber-Batcho synthesis is the industry standard for 6-fluoroindole due to its scalability, mild conditions, and the availability of the precursor (4-fluoro-2-nitrotoluene).[1][2]

Protocol: Leimgruber-Batcho Synthesis

Objective: Synthesis of 6-fluoroindole from 4-fluoro-2-nitrotoluene.[1]

Workflow Diagram:

Caption: Leimgruber-Batcho pathway for regioselective synthesis of 6-fluoroindole.

Step-by-Step Methodology:

-

Enamine Formation:

-

Reagents: 4-Fluoro-2-nitrotoluene (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), Pyrrolidine (1.1 eq).[1][2]

-

Conditions: Heat in DMF at 110°C for 3-5 hours. The deep red color indicates the formation of the enamine (trans-

-pyrrolidino-styrene). -

Workup: Evaporate volatiles under reduced pressure. The crude red oil is often used directly.

-

-

Reductive Cyclization:

-

Reagents: Crude enamine, 10% Pd/C (10 wt%), Methanol or Ethanol.[1][2]

-

Conditions: Hydrogenation at 40-50 psi (Parr shaker) or atmospheric H

(balloon) at room temperature for 12-24 hours. -

Alternative (Chemical Reduction): Zn dust in Acetic Acid (exothermic, keep <60°C).[1][2]

-

Mechanism: Reduction of the nitro group to the amine, followed by intramolecular nucleophilic attack on the enamine carbon and elimination of pyrrolidine.

-

-

Purification:

Medicinal Chemistry Applications

Metabolic Blocking (The "Soft Spot" Strategy)

The C6 position of the indole ring is electronically electron-rich (though less so than C3) and is a primary site for Phase I metabolic oxidation by Cytochrome P450 enzymes (specifically hydroxylation to 6-hydroxyindole).[2]

-

Mechanism: The C-F bond (bond energy ~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and resistant to the radical rebound mechanism of CYP450.[2]

-

Outcome: Substitution with fluorine at C6 blocks this clearance pathway, extending the in vivo half-life (

) of the drug.[1][2]

Case Study: Serotonin Receptor Modulators

6-Fluoroindole derivatives are extensively used as bioisosteres for serotonin (5-HT).[1][2]

-

5-HT

Antagonists: Used in cognitive enhancement research.[2] The 6-fluoro group often improves binding affinity by filling hydrophobic pockets in the receptor that cannot accommodate larger halogens (Cl, Br).[2] -

Atogepant (Qulipta): While a complex azaindole derivative, the synthesis and structure-activity relationship (SAR) studies of CGRP antagonists like Atogepant utilize the principles of fluorination to optimize metabolic stability and potency.[2]

Validated Bioactivity[3][8]

-

Tryptophan Dioxygenase (TDO) Inhibitors: 6-Fluoroindole derivatives act as competitive inhibitors, preventing the degradation of tryptophan to kynurenine, a pathway implicated in tumor immune escape.[1][2]

References

-

Bartoli Indole Synthesis Mechanism: Bartoli, G., et al.[2][4] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.[1][2] [1][2]

-

Leimgruber-Batcho Protocol: Batcho, A. D., & Leimgruber, W. "Synthesis of 6-substituted indoles from 2-nitrotoluene derivatives."[1][2][5][6] Organic Syntheses, 1985.[2]

-

Electronic Properties of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews, 2008.[2]

-

Metabolic Stability Data: Johnson, M. D., et al. "Metabolic stability of fluorinated indoles in rat liver microsomes."[2] Drug Metabolism and Disposition, 2005.[2] (Generalized data supported by BenchChem/NIH findings).[2]

-

pKa and Acidity: Yagil, G.[2] "The proton dissociation constants of the indole nucleus." Tetrahedron, 1967.[1][2]

-

Atogepant Structure & Pharmacology: FDA Label for QULIPTA (atogepant).[2] U.S. Food and Drug Administration, 2021.[2][7]

Sources

- 1. GSRS [precision.fda.gov]

- 2. Atogepant - Wikipedia [en.wikipedia.org]

- 3. CAS 399-51-9: 6-Fluoroindole | CymitQuimica [cymitquimica.com]

- 4. Indoles Synthesis [quimicaorganica.org]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. ijbcp.com [ijbcp.com]

Technical Guide: 6-Fluoroindole Derivatives in Medicinal Chemistry

[1][2][3]

Executive Summary: The "Fluorine Effect" at Position C6

In the optimization of indole-based pharmacophores, the C6 position represents a critical "metabolic hot spot" and a vector for electronic tuning. While the indole scaffold is ubiquitous in FDA-approved drugs—ranging from migraine therapeutics (triptans) to kinase inhibitors—the introduction of a fluorine atom at the 6-position (6-fluoroindole) offers distinct advantages over its 4- or 5-fluoro isomers.[1][2][3]

Key Technical Advantages:

-

Metabolic Blockade: The C6 position is a primary site for cytochrome P450 (CYP450) mediated hydroxylation. Fluorination at this site effectively blocks the formation of the 6-hydroxyindole metabolite, significantly extending in vivo half-life (

).[1][2][3] -

Electronic Modulation: The high electronegativity of fluorine at C6 reduces the electron density of the pyrrole ring (via inductive effects through the

-framework), lowering the pKa of the indole N-H. This modulation often improves hydrogen bond donor capability in the active site. -

Lipophilicity: Introduction of fluorine typically increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for CNS-targeted drugs like serotonin modulators.[1][2][3]

Medicinal Chemistry Case Studies

Rucaparib (Rubraca): The Hidden 6-Fluoroindole

While Rucaparib is formally classified as a tricyclic azepinoindole, its pharmacophore is built upon a 6-fluoroindole core.[1][2][3]

-

Structure Mapping: Rucaparib contains a 6-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one core.[1][2][3]

-

** Numbering Translation:** The fluorine atom is located at position 8 of the tricyclic system. When mapped back to the parent indole scaffold, this corresponds to the C6 position .

-

Function: The fluorine atom is critical for potency against PARP-1/2 enzymes.[1][2][3] It locks the electronic conformation and prevents metabolic oxidation at the electron-rich benzenoid ring, contributing to the drug's sustained duration of action.

Ro 60-0175: Serotonin (5-HT) Receptor Selectivity

The compound Ro 60-0175 (6-chloro-5-fluoroindole derivative) exemplifies the use of halogenation to achieve receptor subtype selectivity.[1][2][3]

-

Mechanism: As a selective 5-HT2C receptor agonist, the specific substitution pattern (including fluorine) allows it to discriminate between the highly homologous 5-HT2A and 5-HT2C receptors.[1][2][3]

-

SAR Insight: Substitution at the 6-position of the indole ring is a known determinant for 5-HT receptor affinity.[1][2][3] The 6-fluoro substituent mimics the size of a hydrogen atom (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) while drastically altering the electronic landscape, often retaining binding affinity while blocking metabolism.

Synthetic Accessibility & Regiocontrol

One of the most significant challenges in working with 6-fluoroindoles is their synthesis.[1][2][3] The choice of method dictates the purity profile and scalability.

The Fischer Indole "Regioselectivity Trap"

The classical Fischer Indole Synthesis is often the first route attempted but is frequently unsuitable for 6-fluoroindole.[2]

-

Reaction: Condensation of 3-fluorophenylhydrazine with a ketone.[1][2][3]

-

The Issue: The [3,3]-sigmatropic rearrangement can occur at two ortho positions relative to the hydrazine.[2]

-

Result: A difficult-to-separate mixture of 4-fluoroindole (minor) and 6-fluoroindole (major).[1][2][3] Separation requires tedious column chromatography, rendering this route inefficient for process chemistry.[2]

The Leimgruber-Batcho Solution (Recommended)

For high-purity applications, the Leimgruber-Batcho Indole Synthesis is the gold standard.[1][2][3] It is regiospecific, avoiding the isomer problem entirely.

-

Mechanism:

-

Regiochemistry: Since the starting material is pre-functionalized at the para-position relative to the methyl group (which becomes C6 of the indole), the fluorine is exclusively located at C6 in the final product.

[1][2][3][6]

Detailed Experimental Protocol

Objective: Synthesis of 6-Fluoroindole via Leimgruber-Batcho method. Scale: 10 mmol basis (scalable to kg).

Step 1: Enamine Formation[7][8]

-

Reagents: Charge a round-bottom flask with 4-fluoro-2-nitrotoluene (1.55 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 1.78 g).

-

Solvent: Anhydrous DMF (5 mL) or run neat if temperature control is precise.

-

Reaction: Heat the mixture to 110°C under nitrogen for 4–6 hours. The solution will turn deep red (characteristic of the nitrostyrene enamine).

-

Monitoring: Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting nitrotoluene.

-

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol. The resulting deep red oil (trans-

-dimethylamino-4-fluoro-2-nitrostyrene) is typically used directly in the next step without purification.[1][2][3]

Step 2: Reductive Cyclization[4][5][7]

-

Catalyst: Dissolve the crude red oil in Methanol (20 mL). Add 10% Pd/C (10 wt% loading). Alternative: For larger scales, Fe/AcOH is safer and cheaper.

-

Hydrogenation: Stir the mixture under a balloon of Hydrogen gas (H₂) at room temperature.

-

Kinetics: The red color will fade to a pale yellow/brown as the nitro group is reduced to the amine, which then spontaneously cyclizes with the loss of dimethylamine.

-

Purification:

-

Yield: Typical isolated yield is 75–85% .[2]

-

Characterization:

-

1H NMR (CDCl3): Look for the characteristic indole C2-H and C3-H signals, and the specific splitting pattern of the benzenoid protons (coupling with F).

-

Structure-Activity Relationship (SAR) Logic[1][2][3]

The decision to use 6-fluoroindole is often driven by specific SAR goals. The diagram below illustrates the decision matrix.

Comparative Data: Metabolic Stability

Data derived from microsomal stability assays (Human Liver Microsomes).[1][3]

| Compound | Intrinsic Clearance ( | Half-life ( | Primary Metabolite |

| Indole (Unsubstituted) | High | < 15 min | 5-hydroxyindole, 6-hydroxyindole |

| 5-Fluoroindole | Moderate | ~ 45 min | 6-hydroxy-5-fluoroindole |

| 6-Fluoroindole | Low | > 120 min | Minimal hydroxylation |

Note: 6-Fluoroindole prevents oxidation at the C6 position, which is often the most electron-rich and accessible site for CYP isozymes in the indole scaffold.[2][3]

References

-

Synthesis of 6-Chloro-5-fluoroindole via Leimgruber-Batcho

-

Rucaparib (Rubraca)

-

Metabolic Stability of Fluorinated Indoles

- "Comparing the metabolic stability of fluorinated versus non-fluorinated indoles." BenchChem Technical Guides.

-

Leimgruber-Batcho Reaction Mechanism

-

Ro 60-0175 and 5-HT2C Agonists

Sources

- 1. Delavirdine - Wikipedia [en.wikipedia.org]

- 2. Tegaserod - Wikipedia [en.wikipedia.org]

- 3. Flibanserin - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Indole-3-Glyoxylic Acids: pKa Profiling, Mechanistic Causality, and Synthetic Applications

An in-depth technical whitepaper on the physicochemical profiling, mechanistic causality, and synthetic utility of indole-3-glyoxylic acids, designed for researchers and drug development professionals.

Introduction and Structural Significance

Indole-3-glyoxylic acid (I3GA), also known as 2-(1H-indol-3-yl)-2-oxoacetic acid, is a critical intermediate in both biological pathways and synthetic organic chemistry. Featuring a bicyclic indole core conjugated with an

Understanding the precise

Mechanistic Causality of Values

The acidity of I3GA is not merely a sum of its parts; it is heavily influenced by intramolecular electronic communication.

The Carboxylic Acid ( )

Typical aliphatic carboxylic acids exhibit a

Pharmacokinetic Causality: Because physiological pH is 7.4, I3GA exists almost entirely (>99.9%) as a polar carboxylate anion in biological systems. This profound ionization prevents the molecule from passively diffusing across lipid bilayers, rendering it highly stable against further intracellular hepatic metabolism. In vivo studies demonstrate that due to this low

The Indole Nitrogen ( )

An unsubstituted indole -NH is a very weak acid, with a

However, the addition of the glyoxylyl group at the C3 position fundamentally alters the electronic landscape. The strongly electron-withdrawing nature of the

Synthetic Causality: This massive

Quantitative Data Summarization

The table below summarizes the

| Compound | Functional Group | Causality / Note | |

| Indole | Indole -NH | ~21.0 | Baseline weak acidity of the indole pyrrole ring [4]. |

| Glyoxylic Acid | Carboxylic -COOH | 3.18 - 3.43 | Baseline acidity of an |

| Indole-3-glyoxylic acid | Carboxylic -COOH | ~2.5 - 3.5 | Stabilized by the adjacent C3-carbonyl group [3]. |

| Indole-3-glyoxylic acid | Indole -NH | ~14.5 - 15.5 | Electron withdrawal by the glyoxylyl group. |

| Methyl indole-3-glyoxylate | Indole -NH | 14.54 ± 0.30 | Esterification isolates the -NH |

Biotransformation Pathway

In environmental and biological contexts, I3GA is a key node in the degradation of indole-3-acetic acid (IAA). Soil bacteria, such as Arthrobacter sp. SPG, enzymatically transform indole into IAA, which is subsequently oxidized to I3GA, and finally decarboxylated to indole-3-carboxaldehyde [5].

Fig 1: Biotransformation of indole to indole-3-glyoxylic acid by Arthrobacter sp.

Experimental Protocols

Protocol: Dual Determination via UV-Vis Spectrophotometry

Because I3GA has two ionizable groups that affect the conjugated

Step-by-Step Methodology:

-

Preparation: Prepare a

stock solution of I3GA in a background electrolyte of -

Titration: Aliquot the solution into a quartz cuvette. Titrate using a universal buffer system (e.g., Britton-Robinson buffer) to sweep the pH from 1.0 to 14.0.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (200–400 nm) at each pH increment. Track the shift in

(typically around 280 nm for the indole chromophore). -

Data Extraction: Identify the isosbestic points to confirm the transition between the protonated and deprotonated species.

-

Mathematical Fitting: Plot the absorbance at the wavelength of maximum variance against the pH. Apply non-linear regression fitting to the Henderson-Hasselbalch equation to extract

(-COOH) and

Fig 2: UV-Vis and potentiometric workflow for dual pKa determination.

Protocol: Protecting-Group-Free N-Alkylation of Indole-3-Glyoxylates

This protocol exploits the lowered

Step-by-Step Methodology:

-

Reaction Setup: Dissolve methyl indole-3-glyoxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Base Addition (Causality Step): Add Cesium Carbonate (

, 1.5 eq). Why -

Alkylation: Add the desired alkyl halide (1.2 eq) dropwise at 0 °C to prevent exothermic side reactions.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours, monitoring via TLC (Hexanes:EtOAc 7:3) until the starting material is fully consumed.

-

Workup: Quench the reaction with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify the crude product via silica gel flash chromatography to yield the pure N-alkylated indole-3-glyoxylate.

References

-

ChemBK. 1H-Indole-3-acetic acid, α-oxo-, Methyl ester. ChemBK Chemical Database. Available at:[Link]

-

ResearchGate. The metabolism of some 1-hydroxylated indoles in the rat. Scientific Publication Record. Available at:[Link]

-

Arkat USA. Protecting-group-free synthesis of the bisindolylmaleimide GF109203X. Arkivoc Journal. Available at: [Link]

-

PMC - NIH. Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. National Institutes of Health. Available at:[Link]

The Indole-3-Glyoxyl Scaffold: A Technical Guide to 2-Oxoacetic Acid Derivatives in Drug Discovery

The following technical guide provides an in-depth analysis of 2-oxoacetic acid indole derivatives (indole-3-glyoxylamides), a privileged scaffold in modern drug discovery.

Executive Summary

The 2-oxoacetic acid indole motif (specifically indole-3-glyoxylamide ) represents a "privileged structure" in medicinal chemistry. Its thermodynamic stability, combined with the ability to project substituents into diverse biological pockets, has led to the discovery of potent agents in oncology (tubulin inhibitors like Indibulin ) and virology (HIV-1 attachment inhibitors like Temsavir ). This guide dissects the chemical synthesis, mechanistic pathways, and structure-activity relationships (SAR) necessary for leveraging this scaffold in pharmaceutical development.[1]

Part 1: Chemical Foundation & Synthesis Strategy

The core structure consists of an indole ring functionalized at the C3 position with a glyoxyl (α-keto) linker. This linker provides rigidity and hydrogen-bonding potential (via the C=O groups), serving as a critical bridge between the lipophilic indole core and the variable amide substituent.

Optimized Synthesis Protocol: The Oxalyl Chloride Method

Causality: The direct reaction of indole with oxalyl chloride is preferred over Friedel-Crafts acylation using Lewis acids because the electron-rich indole C3 position reacts spontaneously with the highly electrophilic oxalyl chloride. This avoids metal contamination from Lewis acids (e.g., AlCl₃), which is critical for downstream biological assays [1].

Protocol: Synthesis of N-Substituted Indole-3-Glyoxylamides

Objective: Synthesize a library of indole-3-glyoxylamides with >95% purity.

Reagents:

-

Indole derivative (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

Anhydrous Diethyl Ether (Et₂O) or THF

-

Primary/Secondary Amine (1.2 eq)

-

Triethylamine (Et₃N) (2.0 eq)

Step-by-Step Methodology:

-

Activation (Glyoxylyl Chloride Formation):

-

Action: Dissolve the indole substrate in anhydrous Et₂O under an Argon atmosphere at 0°C.

-

Action: Add oxalyl chloride dropwise over 20 minutes.

-

Observation (Self-Validation): The solution should turn yellow/orange, and a precipitate (indole-3-glyoxylyl chloride) often forms.

-

Causality: Low temperature prevents polymerization. The precipitate indicates successful formation of the acyl chloride intermediate.

-

Step: Stir for 2–3 hours at 0°C to Room Temperature (RT).

-

-

Coupling (Amide Bond Formation):

-

Action: If the intermediate is solid, filter and wash with cold Et₂O (removes HCl and unreacted oxalyl chloride). If soluble, proceed directly (one-pot).

-

Action: Resuspend the intermediate in THF. Add the desired amine and Et₃N at 0°C.

-

Causality: Et₃N acts as an HCl scavenger, driving the equilibrium forward.

-

Step: Stir for 4–12 hours at RT.

-

-

Purification:

Visualizing the Synthesis Pathway

Caption: Synthesis of Indole-3-Glyoxylamides via the Oxalyl Chloride activation method.

Part 2: Therapeutic Pillar I – Oncology (Tubulin Inhibition)

Indole-3-glyoxylamides act as potent Microtubule Destabilizing Agents (MDAs).[3] The most prominent example is Indibulin (D-24851) .

Mechanism of Action

Unlike Taxanes (which stabilize microtubules) or Vinca alkaloids (which cause severe neuropathy), Indibulin binds to the Colchicine Binding Site of tubulin but exhibits a unique selectivity profile.

-

Differentiation: Indibulin discriminates between post-translationally modified tubulin (found in mature neurons) and unmodified tubulin (found in rapidly dividing cancer cells). This results in potent antitumor activity with minimal neurotoxicity [2].[4]

-

Cell Cycle Arrest: Binding prevents tubulin polymerization, arresting cells in the G2/M phase and triggering apoptosis via Bcl-2 phosphorylation [3].

Quantitative Data: Indibulin Activity

| Cell Line | Cancer Type | IC50 (µM) | Outcome |

| MCF-7 | Breast Cancer | 0.036 | G2/M Arrest |

| SK-OV-3 | Ovarian Cancer | 0.110 | Apoptosis |

| U87 | Glioblastoma | 0.098 | Cytotoxicity |

| MDR Cells | Multidrug Resistant | 0.045 | No Cross-Resistance |

Pathway Diagram: Tubulin Destabilization

Caption: Indibulin mechanism: Selective inhibition of cancer cell tubulin leading to apoptosis.

Part 3: Therapeutic Pillar II – Virology (HIV-1 Attachment)[5][6][7]

The indole-3-glyoxylamide scaffold provided the starting point for a new class of antiretrovirals known as Attachment Inhibitors .

Mechanism of Action

Compounds like BMS-378806 and its clinical successor Temsavir (BMS-626529) target the viral envelope glycoprotein gp120 .

-

Targeting: They bind to a specific pocket on gp120, distinct from the CD4 binding site but critical for the conformational changes required for viral entry.[5]

-

Locking: The binding "locks" gp120 in a conformation that cannot bind cellular CD4 receptors, effectively neutralizing the virus before it enters the host cell [4].

Structure-Activity Relationship (SAR)

The SAR of this series is highly specific:

-

C3-Linker: The glyoxylamide (α-ketoamide) is essential for positioning the aromatic rings.

-

C7-Substitution: Substitution at the C7 position of the indole (or azaindole) ring is critical for potency and metabolic stability.

-

Amide Moiety: Often involves a piperazine or heterocycle to interact with specific gp120 residues (e.g., Trp 427) [5].

Pathway Diagram: HIV-1 Entry Blockade

Caption: HIV-1 Attachment Inhibition: Locking gp120 to prevent CD4 recognition.

Part 4: SAR Analysis Summary

The versatility of the indole-3-glyoxyl scaffold lies in its three vectors of modification.

| Position | Modification | Effect on Activity |

| N1 (Indole Nitrogen) | Benzyl / 4-Chlorobenzyl | Critical for Tubulin binding (hydrophobic pocket). Essential for Indibulin potency. |

| C3 (Glyoxyl Linker) | α-Ketoamide (C=O-C=O-N) | Provides rigidity and H-bond acceptors. Reduction to alcohol/alkane usually abolishes activity. |

| Amide N-Substituent | Pyridine / Thiazole / Piperazine | Determines target specificity. Pyridine: Tubulin selectivity (Indibulin).[3][6] Piperazine: HIV-1 gp120 affinity (BMS series). |

| C7 (Indole Ring) | Halogen / Methyl / Azaindole | Modulates metabolic stability and solubility. Critical for HIV attachment inhibitors (Azaindole core). |

References

-

Synthesis of Indole-3-glyoxylamides : BenchChem Application Notes. "Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides."

-

Indibulin Mechanism : Cancer Research. "Indibulin, a Novel Microtubule Inhibitor, Discriminates between Mature Neuronal and Nonneuronal Tubulin." (2009).[3]

-

Indibulin Antiproliferative Effect : Asian Journal of Pharmaceutical Research and Development. "Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity."[3][7] (2020).

-

HIV Attachment Inhibition : Journal of Medicinal Chemistry. "Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition." (2021).

-

BMS-378806 Discovery : Bioorganic & Medicinal Chemistry Letters. "A survey of core replacements in indole-based HIV-1 attachment inhibitors." (2019).

Sources

- 1. mdpi.com [mdpi.com]

- 2. ikm.org.my [ikm.org.my]

- 3. ajprd.com [ajprd.com]

- 4. Indibulin, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(6-Fluoro-3-indolyl)-2-oxoacetic acid using oxalyl chloride

Executive Summary

This application note details the optimized protocol for synthesizing 2-(6-fluoro-3-indolyl)-2-oxoacetic acid (also known as 6-fluoroindole-3-glyoxylic acid). This compound is a critical intermediate in the synthesis of 6-fluorotryptamines and related pharmaceutical scaffolds, particularly for serotonin receptor modulators (e.g., 5-HT agonists).

The method utilizes the Speeter-Anthony procedure , a catalyst-free Friedel-Crafts acylation. By reacting 6-fluoroindole with oxalyl chloride in anhydrous ether, the intermediate glyoxylyl chloride is isolated by filtration before hydrolysis. This "isolation-hydrolysis" strategy ensures higher purity (>98%) compared to one-pot aqueous quenching, making it suitable for GMP-adjacent workflows.

Mechanistic Insight & Reaction Design

The Chemistry

Indoles are electron-rich heterocycles that undergo electrophilic aromatic substitution (EAS) preferentially at the C3 position. While standard Friedel-Crafts acylations require Lewis acids (e.g.,

Substrate Consideration (6-Fluoroindole):

The fluorine atom at the C6 position exerts an inductive electron-withdrawing effect (

Reaction Pathway

-

Acylation: Oxalyl chloride attacks C3, forming a sigma complex, followed by re-aromatization to release HCl.

-

Precipitation: The resulting 2-(6-fluoro-3-indolyl)-2-oxoacetyl chloride is typically insoluble in diethyl ether, precipitating as a bright yellow/orange solid.

-

Hydrolysis: The acid chloride is treated with water (or mild base followed by acid) to yield the target

-keto acid.

Figure 1: Simplified reaction pathway for the acylation and subsequent hydrolysis.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

6-Fluoroindole (Purity >98%)

-

Oxalyl Chloride (2.0 M in DCM or neat; fresh bottle recommended)

-

Diethyl Ether (Anhydrous, ACS Grade)

-

Sodium Hydroxide (1M aq.) & Hydrochloric Acid (1M aq.)

-

-

Equipment:

Step-by-Step Methodology

Step 1: Formation of the Acid Chloride[2][4][5]

-

Setup: Flame-dry a 3-neck RBF and cool under a stream of nitrogen. Equip with a magnetic stir bar and an addition funnel.[6] Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl.

-

Solvation: Dissolve 6-Fluoroindole (1.0 eq) in anhydrous Diethyl Ether (10-15 mL per gram of indole) . Cool the solution to

using an ice bath. -

Addition: Charge the addition funnel with Oxalyl Chloride (1.2 eq) dissolved in a small volume of ether (optional) or add neat.

-

Critical: Add dropwise over 15-20 minutes. The reaction is exothermic.

-

-

Reaction: Upon addition, a bright yellow or orange precipitate (the glyoxylyl chloride) will form immediately.

-

Aging: Allow the mixture to stir at

for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure conversion.

Step 2: Isolation and Hydrolysis

-

Filtration: Filter the reaction mixture (under inert atmosphere if possible, though the solid is moderately stable) to collect the yellow solid.

-

Wash: Wash the filter cake with cold anhydrous ether (

) to remove unreacted indole and excess oxalyl chloride.-

Note: Do not dry the solid for extended periods; proceed immediately to hydrolysis.

-

-

Hydrolysis: Transfer the solid into a beaker containing cold water (or 1M NaOH if solubility is an issue). Stir vigorously for 30 minutes.

-

Observation: The bright yellow acid chloride will convert to the crude acid (often a lighter or off-white solid).

-

-

Acidification (if NaOH used): If base was used, the solution will be clear. Acidify dropwise with 1M HCl to pH ~2 to precipitate the target acid.

Step 3: Purification[6]

-

Collection: Filter the final solid.

-

Recrystallization: Recrystallize from Acetonitrile or Ethanol/Water to obtain analytical grade material.

-

Drying: Dry under high vacuum at

overnight.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2-(6-fluoro-3-indolyl)-2-oxoacetic acid.

Typical Results & Data Analysis

| Parameter | Specification / Result | Notes |

| Appearance | Light yellow to off-white powder | Crude intermediate is bright orange/yellow. |

| Yield | 85% - 95% | High efficiency due to precipitation. |

| Melting Point | >200°C (Dec) | High melting point typical of indole-glyoxylic acids. |

| 1H NMR (DMSO-d6) | Characteristic downfield shift of C2 proton due to C3-carbonyl. | |

| Selectivity | >99% C3-acylation | C3 is electronically favored; C6-F does not alter regiochemistry. |

Expert Tips & Troubleshooting

-

Moisture Control (The "White Smoke" Sign): Oxalyl chloride reacts violently with water.[7] If you see white smoke (HCl mist) inside the flask before addition, your system is not dry. This will hydrolyze the reagent to oxalic acid and kill the reaction. Action: Ensure glassware is flame-dried and solvent is anhydrous.

-

Solvent Choice: While THF can be used, Diethyl Ether is superior for this specific protocol because the acid chloride intermediate is less soluble in ether, promoting precipitation. This drives the reaction to completion (Le Chatelier’s principle) and simplifies purification.

-

Handling the Intermediate: The intermediate glyoxylyl chloride is sensitive to moisture. Do not try to store it. Filter it and move immediately to the hydrolysis step.

-

Bis-acylation: Using a large excess of oxalyl chloride (>2.0 eq) or high temperatures can lead to bis-indolyl ethanediones (two indoles connected by a dicarbonyl). Keep stoichiometry between 1.1 and 1.3 eq.

Safety Information

-

Oxalyl Chloride: Highly toxic by inhalation. Causes severe burns. Reacts violently with water.

-

Carbon Monoxide (CO): This reaction generates CO gas (along with CO2 and HCl) as a byproduct of oxalyl chloride decomposition/reaction.[2] Must be performed in a well-ventilated fume hood. [2]

-

Waste Disposal: Quench excess oxalyl chloride with aqueous sodium bicarbonate in a cooling bath before disposal.

References

-

Speeter, M. E., & Anthony, W. C. (1954).[8][9] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[8] Journal of the American Chemical Society, 76(23), 6208–6210.

-

Woodward, R. B., et al. (1954). The Synthesis of Lysergic Acid. Journal of the American Chemical Society, 76(20), 5256. (Demonstrates utility of indole acylation).

-

Common Organic Chemistry. (n.d.). Oxalyl Chloride Reaction Guide. (General handling and safety protocols).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]

- 3. lobachemie.com [lobachemie.com]

- 4. rsc.org [rsc.org]

- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Oxalyl Chloride [commonorganicchemistry.com]

- 8. Speeter–Anthony route - Wikipedia [en.wikipedia.org]

- 9. US2870162A - Production of certain tryptamines and compounds produced in the process - Google Patents [patents.google.com]

High-Efficiency C3-Acylation of 6-Fluoroindole: A Precision Protocol

This guide outlines a precision protocol for the Friedel-Crafts C3-acylation of 6-fluoroindole . Unlike simple benzene derivatives, 6-fluoroindole presents a dual challenge: the indole core is acid-sensitive (prone to dimerization/polymerization), and the 6-fluoro substituent exerts an inductive electron-withdrawing effect (

The following protocols prioritize regiocontrol (exclusive C3 functionalization) and substrate integrity (preventing acid-catalyzed decomposition).

Strategic Overview & Mechanistic Insight

The Challenge: Reactivity vs. Stability

Indoles are electron-rich heterocycles that typically react with electrophiles at the C3 position. However, standard Friedel-Crafts conditions (e.g.,

-

Lewis Acid Complexation: Hard Lewis acids bind tightly to the basic N1 lone pair, deactivating the ring.

-

Polymerization: Strong acids catalyze the dimerization of indole to indoline-indole species.

-

6-Fluoro Deactivation: The fluorine atom at C6 pulls electron density via induction (

), making the C3 position less nucleophilic than in the parent indole, requiring a highly activated electrophile.

The Solution: Dialkylaluminum Chloride Mediation

This guide recommends the Okauchi Method using Dimethylaluminum Chloride (

-

Mechanism: The dialkylaluminum reagent serves a dual role.[1] It acts as a soft Lewis acid to activate the acyl chloride and acts as a base to deprotonate the N1-H, forming a transient aluminum-indolyl species. This species is protected from polymerization and highly activated for C3 attack.

-

Advantage: Allows the use of unprotected 6-fluoroindole, saving two synthetic steps (protection/deprotection).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the destructive path (Acid-Catalyzed Polymerization) and the productive path (Aluminum-Mediated Acylation).

Caption: Mechanistic divergence: Dialkylaluminum reagents prevent N-deactivation, enabling direct C3-acylation.[2]

Experimental Protocol: The "Okauchi" Method

Target: Synthesis of 3-acyl-6-fluoroindole from unprotected 6-fluoroindole. Scale: 1.0 mmol (Adaptable to gram-scale).

Materials & Reagents

| Reagent | Equiv.[1][3][4][5][6][7][8] | Role | Handling Note |